
Tin;uranium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin-uranium compounds are a unique class of materials that combine the properties of tin and uranium Tin is a post-transition metal known for its malleability and resistance to corrosion, while uranium is a radioactive actinide with significant applications in nuclear energy and radiopharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tin-uranium compounds typically involves high-temperature reactions and specialized equipment to handle the reactive nature of uranium. One common method is the vacuum induction melting (VIM) process, where tin and uranium are melted together in a vacuum to prevent oxidation . Another method is the vacuum arc remelt (VAR) process, which involves melting the metals using an electric arc in a vacuum . These methods ensure the purity and homogeneity of the resulting compound.
Industrial Production Methods: Industrial production of tin-uranium compounds is less common due to the specialized nature of the materials and the stringent safety protocols required for handling uranium. when produced, these compounds are typically used in research settings or specialized applications in the nuclear industry.
化学反応の分析
Types of Reactions: Tin-uranium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, uranium in the compound can exist in multiple oxidation states, such as +4 and +6, which allows for diverse chemical behavior . Tin, on the other hand, can form oxides and halides under different conditions .
Common Reagents and Conditions: Common reagents used in reactions involving tin-uranium compounds include halogens, acids, and bases. For instance, tin can react with halogens to form tin halides, while uranium can react with oxygen to form uranium oxides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of uranium can lead to the formation of uranium dioxide (UO2) or uranium trioxide (UO3), while tin can form tin(IV) oxide (SnO2) under oxidizing conditions .
科学的研究の応用
Tin-uranium compounds have several scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in catalysis and materials science. In biology and medicine, uranium’s radioactive properties make these compounds useful in radiopharmaceuticals for diagnostic imaging and targeted therapy . In industry, tin-uranium compounds can be used in specialized applications such as nuclear reactors and advanced materials .
作用機序
The mechanism of action of tin-uranium compounds involves the interaction of uranium’s radioactive properties with biological systems or materials. Uranium can emit alpha particles, which can cause ionization and damage to biological tissues. This property is harnessed in radiopharmaceuticals for targeted cancer therapy, where the compound is designed to deliver radiation directly to cancer cells . The molecular targets and pathways involved include DNA damage and disruption of cellular processes.
類似化合物との比較
Similar Compounds: Similar compounds to tin-uranium include other uranium-based compounds such as uranium oxides and uranium halides, as well as tin-based compounds like tin oxides and tin halides .
Uniqueness: The uniqueness of tin-uranium compounds lies in their combination of properties from both tin and uranium. While uranium compounds are known for their radioactive properties, the addition of tin can enhance the material’s stability and resistance to corrosion. This makes tin-uranium compounds particularly interesting for applications that require both durability and radioactive properties .
Conclusion
Tin-uranium compounds represent a fascinating area of study with potential applications in various fields. Their unique combination of properties from both tin and uranium makes them valuable for scientific research and specialized industrial applications. Further research into these compounds could uncover new uses and enhance our understanding of their behavior and potential.
特性
分子式 |
SnU |
|---|---|
分子量 |
356.74 g/mol |
IUPAC名 |
tin;uranium |
InChI |
InChI=1S/Sn.U |
InChIキー |
GPBKPKBHVVYASP-UHFFFAOYSA-N |
正規SMILES |
[Sn].[U] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


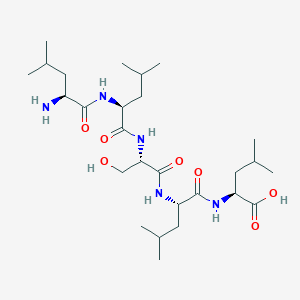
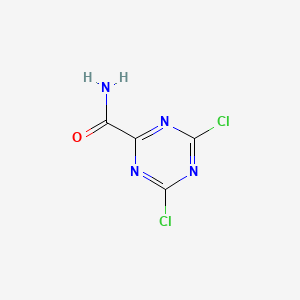
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
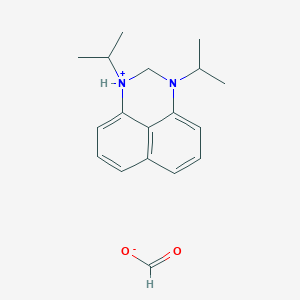
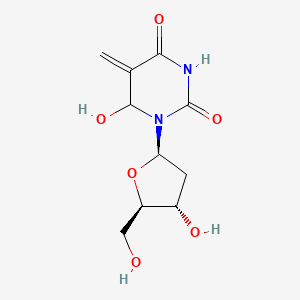
![3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid](/img/structure/B14238874.png)
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
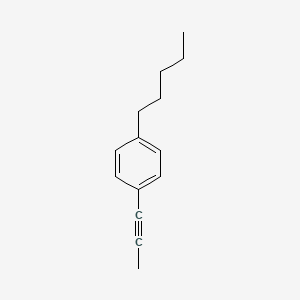
![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)
![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)

